molecular formula C11H10O2 B072836 Cyclopentadienebenzoquinone CAS No. 1200-89-1

Cyclopentadienebenzoquinone

Cat. No.: B072836
CAS No.: 1200-89-1
M. Wt: 174.2 g/mol
InChI Key: FQLRTGXTYFCECH-UHFFFAOYSA-N
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Description

Cyclopentadienebenzoquinone is an organic compound that combines the structural features of cyclopentadiene and benzoquinone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone can be synthesized through Diels-Alder reactions between cyclopentadiene and benzoquinone. This reaction typically occurs in water, which is considered a desirable solvent for its cost-effectiveness, safety, and environmental benefits. The reaction is exothermic and can be carried out at room temperature, yielding high product percentages .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a fundamental approach. The reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienebenzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclopentadienebenzoquinone has several scientific research applications:

Comparison with Similar Compounds

Cyclopentadienebenzoquinone can be compared with other similar compounds, such as:

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLRTGXTYFCECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871833
Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1200-89-1, 51175-59-8
Record name 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name Cyclopentadienebenzoquinone
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
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Q & A

Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?

A: While the research primarily focuses on identifying and characterizing the formation of this compound through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.

Q2: What analytical techniques were crucial in identifying and characterizing this compound within the complex mixture of cigarette smoke?

A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of this compound. These techniques included:

  • Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for this compound [].
  • Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].
  • Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].

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